An In-depth Technical Guide to the Synthesis and Characterization of 1,1,1-Trifluoro-n-phenylmethanesulfonamide
An In-depth Technical Guide to the Synthesis and Characterization of 1,1,1-Trifluoro-n-phenylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1,1-Trifluoro-n-phenylmethanesulfonamide, a key building block in medicinal chemistry. This document details a reliable synthetic protocol and outlines the expected analytical data for the compound's characterization, serving as a valuable resource for researchers in organic synthesis and drug discovery.
Introduction
1,1,1-Trifluoro-n-phenylmethanesulfonamide, also known as N-Phenyltriflamide, is an organic compound featuring a trifluoromethanesulfonamide moiety attached to a phenyl ring. The presence of the trifluoromethyl group imparts unique properties such as high electronegativity, metabolic stability, and lipophilicity, making it a valuable synthon in the development of novel therapeutic agents. This guide provides a detailed experimental procedure for its synthesis and a thorough description of its characterization.
Synthesis of 1,1,1-Trifluoro-n-phenylmethanesulfonamide
The synthesis of 1,1,1-Trifluoro-n-phenylmethanesulfonamide is typically achieved through the nucleophilic attack of aniline on a suitable trifluoromethanesulfonylating agent, such as trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride, in the presence of a non-nucleophilic base to neutralize the acid byproduct. A plausible synthetic route is outlined below.
A patent for the preparation of a related compound describes the formation of N-phenyltrifluoromethanesulfonamide by reacting aniline with trifluoromethanesulfonyl fluoride using an organic base as an acid-binding agent[1]. Another related synthesis involves the reaction of anilines with trifluoromethanesulfonylating reagents at controlled temperatures[2].
Experimental Protocol
This protocol is a generalized procedure based on common organic synthesis techniques for sulfonamide formation.
Materials:
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Aniline
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Trifluoromethanesulfonic anhydride (Triflic anhydride)
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Pyridine (dried)
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Dichloromethane (DCM, anhydrous)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hexanes
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Ethyl acetate
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane.
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Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of trifluoromethanesulfonic anhydride (1.1 eq.) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel. Separate the organic layer.
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Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization
A comprehensive characterization of the synthesized 1,1,1-Trifluoro-n-phenylmethanesulfonamide is essential to confirm its identity and purity. The following sections detail the expected analytical data.
Physical Properties
The physical properties of 1,1,1-Trifluoro-n-phenylmethanesulfonamide are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₆F₃NO₂S |
| Molecular Weight | 225.19 g/mol [3] |
| Appearance | White to off-white solid |
| Melting Point | 65-66 °C[4] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone) |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 1,1,1-Trifluoro-n-phenylmethanesulfonamide based on its chemical structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~7.0 (broad) | Singlet | 1H | N-H proton |
Note: The chemical shift of the N-H proton can be broad and may vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~135-140 | Quaternary aromatic carbon (C-N) |
| ~129-130 | Aromatic C-H |
| ~125-127 | Aromatic C-H |
| ~120-122 | Aromatic C-H |
| ~120 (quartet) | Trifluoromethyl carbon (-CF₃) |
Note: The -CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms. For N-(substituted phenyl)-methanesulphonamides, the aromatic carbons show signals in the region between 111.83 and 160.11 ppm in 13C NMR spectra[5].
Table 3: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3200 | N-H stretching vibration[6] |
| ~1350-1320 | Asymmetric SO₂ stretching vibration[6] |
| ~1180-1150 | Symmetric SO₂ stretching vibration[6] |
| ~1300-1100 | C-F stretching vibrations |
| ~950-850 | S-N stretching vibration[6] |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 225 | [M]⁺, Molecular ion |
| 156 | [M - CF₃]⁺ |
| 92 | [C₆H₅NH]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The fragmentation pattern of sulfonamides can be complex and may involve rearrangements[7]. The expected molecular ion peak corresponds to the molecular weight of the compound.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of 1,1,1-Trifluoro-n-phenylmethanesulfonamide. The detailed experimental protocol, coupled with the tabulated expected analytical data, offers a valuable resource for chemists engaged in the synthesis of novel sulfonamide-containing molecules for pharmaceutical and materials science applications. Adherence to standard laboratory safety practices is paramount when handling the reagents and performing the procedures outlined in this document.
References
- 1. CN111269152A - Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. GSRS [precision.fda.gov]
- 4. 1,1,1-Trifluoro-N-phenylmethanesulfonamide , 95% , 456-64-4 - CookeChem [cookechem.com]
- 5. rsc.org [rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
